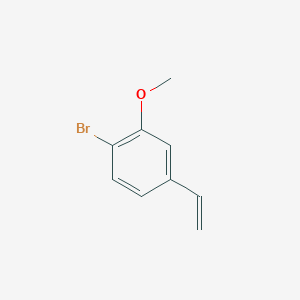

1-Bromo-2-methoxy-4-vinylbenzene

Description

Overview of Vinylarene Chemistry and its Synthetic Significance

Vinylarenes, or styrenes, are a class of organic compounds characterized by a vinyl group (–CH=CH₂) attached to an aromatic ring. Their synthetic importance is vast and well-established. The vinyl group serves as a versatile functional handle for a multitude of chemical transformations. nih.gov Primary vinylarenes are crucial monomers in the production of a wide range of polymers, with polystyrene being the most prominent example. nih.gov Beyond polymerization, the double bond in vinylarenes can participate in various reactions, including hydroboration, hydrosilylation, and numerous transition metal-catalyzed processes. nih.gov This reactivity allows for the introduction of diverse functional groups, making vinylarenes key intermediates in the synthesis of complex molecules. acs.org Recent advancements have focused on the development of novel catalytic systems, often involving copper or palladium, to achieve highly selective functionalization of the vinyl group, such as asymmetric hydroallylation and alkylarylation. rsc.orgrsc.org

Importance of Halogenated and Alkoxy-Substituted Aromatic Compounds in Advanced Organic Synthesis

Halogenated aromatic compounds are pivotal intermediates in the chemical industry, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comiloencyclopaedia.org The halogen atom, typically chlorine or bromine, serves as an excellent leaving group or a handle for metallation, enabling a wide array of cross-coupling reactions. masterorganicchemistry.com This functionality is fundamental to constructing complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Similarly, alkoxy-substituted aromatic compounds, like anisole (B1667542) derivatives, are of great interest to organic chemists. rsc.org The alkoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution reactions. rsc.org This electronic influence not only increases the nucleophilicity of the aromatic system but also directs the position of incoming substituents. rsc.org Furthermore, alkoxy groups can influence the physical and biological properties of molecules and are common structural motifs in natural products and pharmaceuticals. mdpi.comgoogle.com The presence of alkoxy groups can also stabilize intermediates and transition states in certain reactions, thereby controlling reaction pathways and outcomes. nih.gov

Contextualizing 1-Bromo-2-methoxy-4-vinylbenzene within Contemporary Organic Chemistry Research

This compound is a trifunctional molecule that embodies the synthetic utility of the aforementioned compound classes. It possesses:

A vinyl group , ready for polymerization or selective functionalization.

A bromo substituent , a key handle for metal-catalyzed cross-coupling reactions.

An electron-donating methoxy (B1213986) group , which modulates the electronic properties and reactivity of the entire molecule.

This unique combination of functional groups makes this compound a highly versatile building block. It offers orthogonal reactivity, meaning that each functional group can, in principle, be reacted selectively without affecting the others. This allows for a stepwise and controlled construction of complex target molecules. Its structure is a platform for creating diverse molecular libraries through various chemical transformations, positioning it as a valuable tool in drug discovery and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethenyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKYKFCNPPXZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Methoxy 4 Vinylbenzene and Analogues

Precursor-Based Synthetic Routes

Precursor-based methods involve the transformation of functional groups on a pre-existing benzene (B151609) ring to generate the desired vinyl moiety. These strategies often rely on classical organic reactions and provide robust pathways to the target molecule.

Strategies Utilizing Substituted Benzaldehydes

A common and effective strategy for synthesizing 1-bromo-2-methoxy-4-vinylbenzene begins with a correspondingly substituted benzaldehyde, such as 3-bromo-4-methoxybenzaldehyde (B45424) or 4-bromo-3-methoxybenzaldehyde. The critical step in this sequence is the conversion of the aldehyde functionality into a vinyl group through olefination reactions.

The Wittig reaction is a widely employed method for alkene synthesis from aldehydes or ketones. libretexts.orgnih.gov It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. libretexts.org For the synthesis of this compound and its analogs, a methyl-substituted phosphonium (B103445) ylide is required.

The process begins with the preparation of the Wittig reagent, typically from the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium or sodium hydride to form the ylide. libretexts.org This ylide then reacts with the substituted benzaldehyde. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. libretexts.org

A documented synthesis of an analogue, 2-bromo-1-(methoxymethoxy)-4-vinylbenzene, utilizes a Wittig reaction as a key step. uib.no In this procedure, 3-bromo-4-(methoxymethoxy)benzaldehyde (B3034366) is treated with the ylide generated from methyltriphenylphosphonium (B96628) bromide and sodium hydride in dichloromethane (B109758) (DCM) to afford the vinyl product. uib.no This highlights a practical application of the Wittig reaction in this context. Similarly, the synthesis of 3-vinylphenol (B127234) has been achieved by reacting 3-hydroxybenzaldehyde (B18108) with the ylide from ethyltriphenylphosphonium bromide and n-butyllithium. rsc.org

Optimization of the Wittig reaction often involves the choice of base, solvent, and reaction temperature to maximize the yield and, in some cases, to control the stereoselectivity (E/Z ratio) of the resulting alkene. For the synthesis of simple terminal styrenes, this is less of a concern. The use of aqueous conditions has also been explored as a "green" alternative for Wittig reactions involving stabilized ylides. researchgate.net

Table 1: Examples of Wittig Reactions for Vinylbenzene Synthesis

| Aldehyde Precursor | Wittig Reagent System | Solvent | Product | Reference |

| 3-Bromo-4-(methoxymethoxy)benzaldehyde | Methyltriphenylphosphonium bromide / NaH | DCM | 2-Bromo-1-(methoxymethoxy)-4-vinylbenzene | uib.no |

| 3-Hydroxybenzaldehyde | Ethyltriphenylphosphonium bromide / n-BuLi | THF | 3-Vinylphenol | rsc.org |

| 3,5-Dimethoxybenzaldehyde | (4-Methoxybenzyl)triethylphosphonium salt / NaOH | Water | (E)-Stilbene derivative | researchgate.net |

Besides the Wittig reaction, other olefination methods can be employed to convert substituted benzaldehydes into vinylbenzenes. The Horner-Wadsworth-Emmons (HWE) reaction is a prominent alternative that often offers advantages over the classical Wittig reaction. wikipedia.orgalfa-chemistry.com The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org A significant advantage is that the byproduct, a dialkyl phosphate (B84403), is water-soluble and easily removed during workup. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.org

The reaction starts with the deprotonation of a phosphonate (B1237965) ester using a base like sodium hydride to form a phosphonate carbanion. alfa-chemistry.com This carbanion then reacts with the aldehyde in a nucleophilic addition. The resulting intermediate eliminates a dialkyl phosphate to yield the alkene. wikipedia.org The HWE reaction has been successfully used in the synthesis of various substituted styrenes and other alkenes. mdpi.comthieme-connect.com

Other, less common, olefination reactions for this transformation include the Julia-Kocienski and Peterson olefinations, which provide alternative synthetic routes with different reagent requirements and reaction conditions. nih.gov

Approaches from Bromo-Methoxy-Substituted Aromatics

Synthesizing this compound can also start from aromatic precursors that already possess the bromo and methoxy (B1213986) substituents but lack the vinyl group. A key strategy in this approach is the introduction of the vinyl group through metal-catalyzed cross-coupling reactions, which are discussed in more detail in section 2.2.

For instance, a precursor like 4-bromo-3-methoxyanisole could potentially be vinylated directly. Alternatively, a different functional group could be present at the 4-position, which is then converted to the vinyl group. For example, a carboxylic acid group, as in 4-bromo-2-methoxybenzoic acid, could be reduced to an alcohol, converted to a halide, and then subjected to an elimination reaction to form the vinyl group. However, these multi-step sequences are often less efficient than direct olefination or cross-coupling methods.

Protection-Deprotection Strategies in Synthesis

In the synthesis of complex molecules like this compound, it is sometimes necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions. organic-chemistry.orgyoutube.com After the desired transformation is complete, the protecting group is removed in a deprotection step. organic-chemistry.org

A relevant example is found in the synthesis of 2-bromo-1-(methoxymethoxy)-4-vinylbenzene. uib.no Here, the starting material is 3-bromo-4-hydroxybenzaldehyde. The phenolic hydroxyl group is first protected as a methoxymethyl (MOM) ether. uib.no This protection is crucial because the free hydroxyl group is acidic and would interfere with the strongly basic conditions of the subsequent Wittig reaction. The MOM group is stable under these conditions. After the successful formation of the vinyl group, the MOM group could be removed, if desired, under acidic conditions to yield the corresponding phenol (B47542).

Metal-Catalyzed Approaches to Vinylbenzene Derivatives

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of styrenes, providing milder and more versatile alternatives to classical methods. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a vinyl-containing organometallic reagent, catalyzed by a transition metal complex, most commonly palladium or nickel. nih.govscilit.com

This strategy is highly effective for the synthesis of this compound, where the aryl bromide can serve as the coupling partner. Various vinyl organometallic reagents can be used, including those based on boron, tin, magnesium, and silicon. nih.govrsc.org

The Heck reaction is another powerful palladium-catalyzed method that can be used to form styrenes. nih.gov It involves the reaction of an aryl halide with an alkene, such as ethylene (B1197577), in the presence of a base. nih.gov While ethylene is an atom-efficient vinyl source, it requires special handling. nih.gov Therefore, other vinyl donors are often preferred in a laboratory setting. nih.gov

Silicon-based reagents, such as divinyltetramethyldisiloxane (DVDS) or vinyltrimethylsilane, offer a practical and less toxic alternative to other organometallic compounds for vinylation. nih.gov These reactions, often referred to as Hiyama couplings, are activated by a fluoride (B91410) source or a silanolate. nih.govumn.edu

These metal-catalyzed methods are known for their high functional group tolerance, allowing for the synthesis of complex and highly functionalized vinylbenzene derivatives under mild conditions. nih.govrsc.org

Table 2: Metal-Catalyzed Vinylation Strategies

| Coupling Reaction | Aryl Substrate | Vinyl Source | Catalyst System | Key Features | Reference |

| Hiyama Coupling | Aryl iodides/bromides | Divinyltetramethyldisiloxane (DVDS) | Palladium catalyst / Silanolate activator | Utilizes inexpensive and stable silicon reagents. | nih.gov |

| Suzuki Coupling | Aryl halides | Vinylboronic acids/esters | Palladium catalyst / Base | Broad substrate scope and high functional group tolerance. | nih.gov |

| Stille Coupling | Aryl halides | Vinylstannanes | Palladium catalyst | Tolerates a wide range of functional groups but uses toxic tin reagents. | nih.gov |

| Heck Reaction | Aryl halides | Ethylene | Palladium catalyst / Base | Atom-efficient but ethylene requires special handling. | nih.gov |

| Kumada Coupling | Aryl halides | Vinylmagnesium bromide | Palladium or Nickel catalyst | High reactivity but limited functional group tolerance due to basicity of Grignard reagent. | rsc.org |

Cross-Coupling Reactions for Vinylarene Formation

Palladium-catalyzed cross-coupling reactions are fundamental to the formation of carbon-carbon bonds and are widely employed in the synthesis of vinylarenes. These methods involve the coupling of an aryl halide or pseudohalide with a suitable vinyl-containing partner.

Heck Reaction Variants for Aryl Vinyl Ether Synthesis

The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org This palladium-catalyzed reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org While not directly producing a simple vinyl group in one step from ethylene, variants using vinyl ethers are particularly relevant. The reaction of an aryl halide, such as a bromo-methoxy-benzene derivative, with a vinyl ether can proceed to form an aryl vinyl ether, which can be a precursor to the desired vinylarene.

The regioselectivity of the Heck arylation of electron-rich olefins like vinyl ethers is a critical aspect, with the potential to form either the α- or β-arylated product. acs.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions, including the solvent, can influence this outcome. For instance, highly regioselective internal α-arylation of ethylene glycol vinyl ether with aryl halides has been achieved in water, which upon hydrolysis yields the corresponding acetophenone. acs.org Conversely, protocols have been developed for the selective terminal (β) arylation of acyclic vinyl ethers using aryl chlorides, which are typically less reactive than bromides. diva-portal.org This selectivity provides a direct route to styrene (B11656) derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Table 1: Examples of Heck Reaction Conditions for Arylation of Vinyl Ethers

| Aryl Halide | Olefin | Catalyst System | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Bromides/Iodides | Ethylene Glycol Vinyl Ether | Pd(0) | Water | α-Arylated Ether | acs.org |

| Aryl Bromides | Butyl Vinyl Ether | Pd(OAc)₂ / DPPP | Ionic Liquid | α-Arylated Ether | researchgate.net |

| Aryl Chlorides | Acyclic Vinyl Ethers | Pd(0) / [(t-Bu)₃PH]BF₄ | Dioxane/Ionic Liquid | β-Arylated Ether (Styrene) | diva-portal.org |

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for C-C bond formation, attributed to the mild reaction conditions and the low toxicity of the boron-based reagents. libretexts.orgnih.gov The reaction facilitates the synthesis of vinylarenes by coupling an aryl halide or triflate with an organoboron reagent. libretexts.orgtcichemicals.com For the synthesis of this compound, this would typically involve the reaction of a dibromo-methoxy-benzene precursor with a vinylboron species.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the vinyl group from the organoborane to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgmt.com A base is required to activate the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org

Several types of vinylboron reagents can be employed:

Vinylboronic acids: These are effective coupling partners but can be prone to polymerization and difficult to isolate. acs.org

Vinylboronate esters: These are more stable alternatives to vinylboronic acids and participate selectively in Suzuki couplings. acs.org

Potassium vinyltrifluoroborate: This reagent is a stable, crystalline solid that is easy to handle and has proven to be an efficient vinylating agent for a wide range of aryl and heteroaryl electrophiles, including chlorides, bromides, and iodides. mt.comacs.org

The choice of palladium catalyst, ligands, and base is crucial for achieving high yields. Systems like Pd(OAc)₂/PCy₃ are effective for aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ can be used for a range of aryl and vinyl halides at room temperature. organic-chemistry.org The reaction shows broad functional group tolerance, allowing for the presence of groups like methoxy substituents on the aromatic ring. nih.govtcichemicals.comrsc.org

Table 2: Suzuki-Miyaura Coupling for Vinylation of Aryl Halides

| Aryl Electrophile | Vinylating Agent | Catalyst System | Base | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Halides & Triflates | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Efficient for various electrophiles, including chlorides. | mt.comacs.org |

| Aryl Halides | Vinylboronic Acids | Pd(PPh₃)₄ | Na₂CO₃ | Foundational method, though reagent can be unstable. | libretexts.orgtcichemicals.com |

| Aryl Halides | Trialkyl-/Triarylboranes | Pd(OAc)₂ / SPhos | K₃PO₄ | Atom-economical approach. | organic-chemistry.org |

| ortho-Bromoanilines | Alkenyl Boronic Esters | CataXCium A Pd G3 | K₃PO₄ | Effective for challenging substrates with unprotected anilines. | nih.govrsc.org |

Other Palladium-Catalyzed Coupling Methodologies

While the Heck and Suzuki reactions are prominent, other palladium-catalyzed methods provide alternative routes to vinylarenes. These often differ in the organometallic reagent used for the transmetalation step.

Stille Coupling: This reaction utilizes organotin reagents (e.g., vinyltributyltin) to couple with aryl halides. libretexts.org It has a similar reaction scope to the Suzuki coupling and proceeds through a comparable catalytic cycle. libretexts.org Although effective, the high toxicity and cost of organotin compounds are significant drawbacks. libretexts.org

Negishi Coupling: This method employs organozinc reagents for transmetalation. While it offers similar transformations to the Suzuki coupling, it can suffer from lower yields, reduced functional group tolerance, and sensitivity to air and water. libretexts.org

Palladium-Catalyzed 1,4-Carboamination: A more recent and distinct methodology involves the palladium-catalyzed reaction of bromoarenes with diazo compounds and amines. This multicomponent reaction proceeds through a palladium-carbene intermediate to form para-substituted anilines, representing a different strategy for functionalizing the aromatic ring. chemrxiv.org

These alternatives, while perhaps less common than the Suzuki coupling for simple vinylarene synthesis, offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Stereoselective Synthesis of Vinyl Moieties

For the synthesis of this compound, where the vinyl group is unsubstituted, stereoselectivity is not a factor. However, in the synthesis of related compounds with substituted vinyl groups (e.g., 1,2-disubstituted alkenes), controlling the E/Z geometry is crucial. Stereoselectivity in cross-coupling reactions is often dictated by the mechanism of the key bond-forming steps and can be influenced by the choice of catalyst, ligands, and substrates. mdpi.com

In the Heck reaction, the stereochemical outcome is generally controlled by the syn-addition of the arylpalladium species to the alkene, followed by syn-elimination of the palladium hydride. This typically leads to products with trans (E) stereochemistry. organic-chemistry.org However, specific conditions can be tailored to achieve the cis (Z) isomer.

In Suzuki-Miyaura reactions, the stereochemistry of the vinylboron reagent is typically retained in the final product. mdpi.com This allows for the synthesis of stereodefined dienes and other complex alkenes by using stereochemically pure vinylboron precursors. mdpi.com For example, cascade reactions involving intramolecular syn-addition of an arylpalladium complex to a triple bond can generate an (E)-vinylpalladium intermediate, which then couples with a boronic acid to afford a tetrasubstituted alkene with high stereoselectivity. beilstein-journals.org

Methods have also been developed for the stereoselective synthesis of functionalized olefins like vinyl nitriles through approaches such as the Ramberg–Bäcklund reaction, where the choice of a strong base can favor the formation of the E isomer. rsc.org These principles of stereocontrol are fundamental in synthetic chemistry and are applicable to the synthesis of more complex analogues of this compound.

Functional Group Interconversion Strategies for Vinylbenzene Formation

Beyond building the carbon skeleton via cross-coupling, vinyl groups can also be formed through the transformation of other functional groups already present on the aromatic ring.

Dehydration Reactions of Corresponding Alcohols

A classic and direct method for generating a vinyl group is the dehydration of a corresponding alcohol. For the synthesis of this compound, the required precursor is 1-(4-bromo-3-methoxyphenyl)ethanol. sigmaaldrich.com This secondary benzylic alcohol can be subjected to acid-catalyzed dehydration to yield the target alkene.

The reaction typically proceeds via an E1 mechanism, where the alcohol's hydroxyl group is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation, which is stabilized by the adjacent aromatic ring. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of the vinyl double bond. This elimination reaction is a common and effective strategy for installing unsaturation. In some cases, iodine in methanol (B129727) has been used to effect dehydration and aromatization of cyclohexenone systems, showcasing alternative reagents for elimination reactions. mdpi.com

Elimination Reactions for Vinyl Group Installation

The introduction of a vinyl group onto a substituted benzene ring is a crucial transformation in the synthesis of various valuable monomers and chemical intermediates. Among the methodologies available, elimination reactions, particularly dehydrohalogenation, offer a classic and effective route for this purpose. This section details the synthetic strategy for installing a vinyl group to produce this compound and its analogues, focusing on the creation of a suitable precursor and the subsequent base-induced elimination.

The general approach involves a two-step sequence starting from a precursor molecule, typically an ethyl-substituted aromatic compound. The first step involves the selective halogenation of the ethyl side chain to install a good leaving group. The second, and key, step is the elimination of a hydrogen halide (HX) from this precursor using a base, which results in the formation of the desired vinyl group.

A common precursor for the synthesis of this compound via elimination would be a haloethyl derivative, such as 1-bromo-4-(1-bromoethyl)-2-methoxybenzene or 1-bromo-4-(2-bromoethyl)-2-methoxybenzene. The reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring—plays a significant role in these reactions. The stability of the intermediate benzylic carbocation or the developing partial charges in the transition state facilitates both substitution and elimination reactions at this site. chemistrysteps.com

The dehydrohalogenation of a phenethyl halide is typically achieved through an E2 (bimolecular elimination) mechanism, which is favored by the use of a strong, non-nucleophilic base. masterorganicchemistry.com The base abstracts a proton from the carbon atom adjacent to the aromatic ring (the α-carbon), while the halide on the β-carbon leaves simultaneously, leading to the formation of a π-bond. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions (SN2). Sterically hindered bases such as potassium tert-butoxide are often employed to promote the E2 pathway. masterorganicchemistry.com

An alternative pathway involves the unimolecular (E1) elimination, which proceeds through a carbocation intermediate. chemistrysteps.com This pathway can compete with SN1 substitution and is favored by conditions that stabilize the benzylic carbocation, such as polar protic solvents and the absence of a strong, high-concentration base.

For instance, the synthesis of styrene from benzene can be accomplished via a Friedel-Crafts alkylation with ethyl chloride, followed by benzylic bromination, and subsequent elimination with a base like sodium tert-butoxide. masterorganicchemistry.com A similar principle applies to the synthesis of more complex vinylarenes. The dehydrohalogenation of 1-(2-bromoethyl)-4-methoxybenzene (B81146) is a known reaction that yields 4-methoxystyrene, demonstrating the viability of this method on a substituted anisole (B1667542) framework. murdoch.edu.auchemeo.com

The following table summarizes the key aspects of the dehydrohalogenation reaction for producing vinylarenes from their corresponding haloethyl precursors.

Table 1: Dehydrohalogenation for Vinylarene Synthesis

| Substrate Example | Base/Solvent System | Mechanism | Major Product |

|---|---|---|---|

| 1-Bromo-4-(2-bromoethyl)-2-methoxybenzene | Potassium tert-butoxide (t-BuOK) in THF | E2 | This compound |

| 2-Chloro-2-methylbutane | Sodium ethoxide (NaOEt) in Ethanol | E2 | 2-Methyl-2-butene (Major) |

| 1-Bromo-1-methylcyclohexane | Sodium ethoxide (NaOEt) in Ethanol | E2/E1 | 1-Methylcyclohexene |

The successful synthesis of this compound via elimination hinges on the careful selection of the starting material and the optimization of the base and reaction conditions to maximize the yield of the desired alkene while minimizing side reactions.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Vinyl Moiety

The vinyl group (-CH=CH₂) attached to the benzene (B151609) ring makes the molecule a derivative of styrene (B11656). Its reactivity is significantly influenced by the electronic effects of the other ring substituents, the electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) but also weakly donating (by resonance) bromo group.

Electrophilic Addition Reactions

The double bond of the vinyl group is electron-rich and thus susceptible to attack by electrophiles. In electrophilic addition reactions, an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophilic species adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable carbocation intermediate.

In the case of 1-Bromo-2-methoxy-4-vinylbenzene, the phenyl ring, substituted with an electron-donating methoxy group, helps to stabilize the benzylic carbocation formed during the reaction. This stabilization enhances the reactivity of the vinyl group towards electrophiles. For instance, the reaction with hydrogen halides (H-X) would proceed via protonation of the terminal vinyl carbon to form a secondary benzylic carbocation, which is then attacked by the halide ion.

Radical Polymerization Mechanisms

Styrene and its derivatives are well-known monomers for radical polymerization. The vinyl group of this compound can undergo polymerization to form poly(this compound). This process is typically initiated by a radical species (I•) that adds to the vinyl group.

The mechanism proceeds in three main stages:

Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) decomposes upon heating or UV irradiation to generate initial radicals. This radical then adds to the vinyl group of a monomer unit.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. The rate of propagation is influenced by the substituents on the aromatic ring. Electron-donating groups can stabilize the propagating radical. Studies on substituted styrenes have shown that both electron-donating and electron-withdrawing groups can affect polymerization rates. researchgate.net

Termination: The growth of the polymer chain is halted by various termination reactions, such as combination or disproportionation of two growing polymer radicals.

The presence of the bromo and methoxy groups on the polymer backbone can impart specific properties to the resulting material, such as altered refractive index, flame retardancy, and solubility.

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions, most notably as a dienophile in the Diels-Alder reaction. In this [4+2] cycloaddition, the vinyl group reacts with a conjugated diene to form a six-membered ring. The reactivity of the vinylbenzene as a dienophile is influenced by the electronic nature of the ring substituents.

Furthermore, the vinyl group can undergo other types of cycloadditions, such as [2+2] cycloadditions upon photochemical activation, to form four-membered rings. The specific conditions and reaction partners determine the type and outcome of the cycloaddition.

Reactivity of the Aryl Halide (Bromo) Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for transformations that build molecular complexity, particularly through the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition Processes with Transition Metals

The aryl bromide moiety is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. gelest.com The key initial step in many of these catalytic cycles is the oxidative addition of the C-Br bond to a low-valent transition metal complex, typically palladium(0) or nickel(0). acs.org

In this process, the metal center inserts itself into the C-Br bond, becoming oxidized (e.g., from Pd(0) to Pd(II)). This forms an organopalladium(II) intermediate which can then undergo further reactions.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N |

| Stille Coupling | Organostannane reagent (R-SnR'₃) | Pd catalyst | C-C |

These reactions are highly versatile and allow for the introduction of a wide range of substituents at the position of the bromine atom, making this compound a valuable building block in organic synthesis. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, in Suzuki-Miyaura couplings, the aryl bromide is generally more reactive than an aryl triflate, a selectivity that can be exploited in complex syntheses. rsc.org

Grignard Reagent Formation and Reactivity

The presence of a bromine atom on the aromatic ring of this compound allows for the formation of a Grignard reagent, a potent organometallic nucleophile widely used in organic synthesis for creating new carbon-carbon bonds. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). This transformation converts the electrophilic aryl halide into the nucleophilic (2-methoxy-4-vinylphenyl)magnesium bromide.

The formation of analogous aryl Grignard reagents, such as 2-methoxyphenylmagnesium bromide, is a well-established procedure, often prepared from o-bromoanisole and magnesium turnings in THF. orgsyn.orgsigmaaldrich.com The resulting Grignard reagent is a powerful base and nucleophile. Its reactivity is characterized by addition to a wide range of electrophiles. For instance, Grignard reagents readily react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. quora.comyoutube.com They can also react with esters and acid chlorides, typically leading to the addition of two equivalents of the Grignard reagent to produce tertiary alcohols. youtube.com

In the context of (2-methoxy-4-vinylphenyl)magnesium bromide, its utility is demonstrated in its reactions with various electrophilic partners. While specific studies on this exact Grignard reagent are specialized, its reactivity can be inferred from similar compounds like 4-methoxyphenylmagnesium bromide, which reacts with substituted chalcones to yield tertiary alcohols. mdpi.com Furthermore, such Grignard reagents are crucial in cross-coupling reactions, like the Kumada-Tamao-Corriu coupling, where they are reacted with organic halides in the presence of a nickel or palladium catalyst to form new carbon-carbon bonds. researchgate.net The vinyl group on the Grignard reagent may need to be considered for potential side reactions, although studies on similar systems have shown that functional groups like esters can sometimes remain intact under controlled conditions. nih.gov

Table 1: Reactivity of (2-methoxy-4-vinylphenyl)magnesium bromide

| Reactant Type | Product Type | General Reaction |

|---|---|---|

| Aldehyde (RCHO) | Secondary Alcohol | Nucleophilic addition to the carbonyl carbon |

| Ketone (R₂C=O) | Tertiary Alcohol | Nucleophilic addition to the carbonyl carbon |

| Ester (RCOOR') | Tertiary Alcohol | Double addition to the carbonyl carbon |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Nucleophilic addition to form a carboxylate |

Reactions Involving the Methoxy Group

The methoxy (-OCH₃) group is a key functional moiety in this compound, significantly influencing its reactivity. It can be chemically transformed through cleavage reactions or act as a powerful directing group in electrophilic aromatic substitutions.

Demethylation and Ether Cleavage Reactions

The methoxy group, an ether linkage, can be cleaved under acidic conditions, a reaction known as demethylation. This process converts the methyl aryl ether into a phenol (B47542). nih.gov Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically employed for this transformation. libretexts.orglibretexts.org The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophile (bromide or iodide ion) attacks the methyl carbon in an Sₙ2 reaction, displacing the phenol and forming a methyl halide. libretexts.orglibretexts.org

Cleavage of aryl alkyl ethers, like this compound, consistently yields a phenol and an alkyl halide. The nucleophilic attack occurs at the aliphatic carbon (methyl group) rather than the aromatic ring carbon due to the high energy barrier for nucleophilic aromatic substitution. libretexts.org Therefore, the reaction of this compound with excess HBr would produce 2-bromo-5-vinylphenol and bromomethane. Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

Table 2: Products of Ether Cleavage of this compound

| Reagent | Product 1 | Product 2 | Mechanism |

|---|---|---|---|

| Hydrobromic Acid (HBr) | 2-Bromo-5-vinylphenol | Bromomethane | Sₙ2 |

Role of the Methoxy Group in Directing Aromatic Substitution

In electrophilic aromatic substitution reactions, the methoxy group is a potent activating and ortho, para-directing substituent. libretexts.orgmsu.edumasterorganicchemistry.com Its activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons into the benzene ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edu

The resonance donation of electrons preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. libretexts.org This stabilization lowers the activation energy for the formation of ortho and para substituted products, causing them to form faster than the meta product. libretexts.org

For this compound, the directing effects of the existing substituents are cumulative.

Methoxy group (-OCH₃) at C2: Strongly activating, ortho, para-director (directs to C1, C3, C6).

Bromo group (-Br) at C1: Deactivating, but ortho, para-director (directs to C2, C3, C5).

Vinyl group (-CH=CH₂) at C4: Weakly activating, ortho, para-director (directs to C3, C5).

The positions on the ring are:

Position 3: Activated by the para-directing bromo group and the ortho-directing methoxy and vinyl groups.

Position 5: Activated by the para-directing bromo group and the ortho-directing vinyl group.

Position 6: Activated by the ortho-directing methoxy group.

The powerful activating and directing effect of the methoxy group is paramount. Given that position 1 is already substituted, incoming electrophiles are strongly directed to positions 3 and 6. The directing effects of the bromo and vinyl groups also favor position 3. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C3 position, with potential for some substitution at C5 and C6, depending on the specific electrophile and reaction conditions.

1 Bromo 2 Methoxy 4 Vinylbenzene As a Synthetic Intermediate and Building Block

Precursor for Complex Aromatic Systems

The unique arrangement of reactive sites on 1-Bromo-2-methoxy-4-vinylbenzene makes it an ideal precursor for the synthesis of more complex aromatic structures, including biaryls, stilbenes, and various polycyclic aromatic hydrocarbons.

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. thieme-connect.de Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Kumada-Tamao-Corriu coupling (with Grignard reagents), and Heck coupling allow for the attachment of various aryl or vinyl groups, leading to the formation of biaryls and stilbenes. thieme-connect.dearkat-usa.org

For instance, coupling with an arylboronic acid (Suzuki-Miyaura reaction) would replace the bromine atom with an aryl group, yielding a substituted biaryl. Similarly, a Heck reaction with an alkene can extend the structure, while a Kumada coupling with an appropriate Grignard reagent, such as phenylmagnesium bromide, can lead to stilbene (B7821643) derivatives. arkat-usa.org The vinyl group can also participate in these coupling reactions, further expanding the synthetic possibilities. For example, new electroactive vinyl monomers have been prepared through palladium-catalyzed reactions of 1-bromo-4-vinylbenzene with carbazole (B46965) derivatives, demonstrating the utility of this scaffold in creating complex functional molecules. researchgate.net

Table 1: Examples of Cross-Coupling Reactions for Biaryl and Stilbene Synthesis

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) ligand | Stilbene |

| Kumada-Tamao-Corriu | Grignard Reagent (e.g., Phenylmagnesium bromide) | Ni(acac)₂ or Pd catalyst | Biaryl / Stilbene |

| Stille | Organotin Reagent | Pd Catalyst | Biaryl / Stilbene |

These reactions are valued for their functional group tolerance and generally high yields, making this compound a valuable starting material for molecules used in materials science and medicinal chemistry.

The vinyl and bromo groups on adjacent positions (ortho or related) of a benzene (B151609) ring are a classic precursor motif for annulation reactions to build fused ring systems. An efficient protocol for synthesizing substituted naphthalenes involves the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes. researchgate.netthieme-connect.comresearchgate.net This process involves a controllable 1,4-palladium migration, which is key to the success of the cyclization. researchgate.netresearchgate.net This strategy allows for the construction of the naphthalene (B1677914) core in a single, powerful step.

The synthesis of even larger systems, known as polycyclic aromatic hydrocarbons (PAHs), can also be envisioned starting from this compound. PAHs are a class of compounds composed of fused benzene rings, with applications in electronic materials and liquid crystals. tsukuba.ac.jp Tandem cycloaromatization strategies, where multiple rings are formed in sequence, can rapidly generate complex PAH structures from precursors bearing multiple reactive sites. tsukuba.ac.jp While specific examples starting directly from this compound are not prominent, the principles of benzannulation and cycloaromatization are well-established for similar substrates. researchgate.nettsukuba.ac.jp

Intermediate in the Formation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The reactive groups on this compound make it a useful intermediate for constructing various heterocyclic systems.

For example, 2-vinylbenzyl alcohols, which can be prepared from 2-bromostyrene (B128962) derivatives, undergo iodocyclization to form 1,3-dihydroisobenzofurans. clockss.org This demonstrates a pathway where the vinyl group and a substituent on the adjacent carbon are used to construct a fused oxygen-containing heterocycle. Furthermore, palladium-catalyzed carbonylation reactions using 1-bromo-2-vinylbenzene as a substrate can lead to the synthesis of isoquinoline-1,3(2H,4H)-diones, which are nitrogen-containing heterocyclic structures. researchgate.net Another method involves the cyclization of 1-bromo-2-(2-isocyanoalkyl)benzenes to prepare 3,4-dihydroisoquinolines. researchgate.net These examples highlight the utility of the bromo-vinyl-benzene scaffold in building complex, medicinally relevant heterocyclic frameworks.

Role in Cascade and Multi-Component Reactions

This compound serves as a valuable building block in the construction of complex molecular architectures through cascade and multi-component reactions. Its bifunctional nature, possessing both a bromo and a vinyl group, allows for sequential or simultaneous transformations in a single synthetic operation, leading to a rapid increase in molecular complexity from simple precursors. This is particularly evident in palladium-catalyzed processes where the distinct reactivity of the aryl bromide and the vinyl moiety can be strategically exploited.

Research has demonstrated the utility of the closely related 1-bromo-2-vinylbenzene scaffold in palladium-catalyzed multi-component reactions. For instance, in the synthesis of isoquinoline-1,3(2H,4H)-diones and indanones, 1-bromo-2-vinylbenzene can react with an amine (like p-toluidine) and carbon monoxide in a palladium-catalyzed carbonylative cyclization. This process involves the formation of multiple new bonds in a single step to construct heterocyclic and carbocyclic frameworks. The reaction pathway is highly dependent on the chosen ligand and reaction conditions, which can selectively lead to either the isoquinolinedione or the indanone derivative. The presence of the electron-donating methoxy (B1213986) group in this compound would be expected to influence the electronic properties of the aromatic ring and the vinyl group, potentially affecting the reaction rates and the regioselectivity of the cyclization steps.

Furthermore, derivatives of 1-bromo-2-vinylbenzene are key substrates in annulation reactions for the synthesis of substituted naphthalenes. These reactions, often catalyzed by palladium, involve the coupling of the vinylbenzene derivative with an alkyne. This transformation proceeds through a cascade of events, typically initiated by the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by insertion of the alkyne and subsequent intramolecular cyclization to form the naphthalene core. The substitution pattern on the alkyne, including both electron-withdrawing and electron-releasing groups, is well-tolerated, leading to a diverse range of naphthalene products in good to excellent yields.

The strategic placement of the methoxy group in this compound offers a handle to further functionalize the resulting complex molecules or to direct the regiochemical outcome of the cascade or multi-component reaction. The vinyl group, in addition to its role in cyclization reactions, can also be a site for further transformations, such as in Mizoroki-Heck reactions, expanding the synthetic utility of this versatile building block.

The table below summarizes a representative multi-component reaction involving the parent scaffold, 1-bromo-2-vinylbenzene, which illustrates the potential applications of this compound in similar transformations.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Ligand | Product(s) | Reference |

| 1-Bromo-2-vinylbenzene | p-Toluidine | Carbon Monoxide (CO) | Pd(acac)₂ / PCy₃ | 4-Methyl-2-(p-tolyl)isoquinoline-1,3(2H,4H)-dione | |

| 1-Bromo-2-vinylbenzene | p-Toluidine | Carbon Monoxide (CO) | Pd(acac)₂ / PPh₃ | 2-Methyl-3-(p-toluidine)-1-indanone |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the specific arrangement of atoms in 1-Bromo-2-methoxy-4-vinylbenzene can be determined.

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, vinyl, and methoxy (B1213986) protons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the methoxy group protons appear as a sharp singlet. The vinyl group protons exhibit a more complex splitting pattern, typically a doublet of doublets, due to geminal, cis, and trans couplings. The aromatic protons also show distinct signals in the downfield region of the spectrum, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.56 | dd | J = 7.3 Hz, J = 2.0 Hz | Aromatic H |

| 7.35 | d | J = 7.6 Hz, J = 1.7 Hz | Aromatic H |

| 7.11 | dd | J = 17.5 Hz, J = 11.1 Hz | Vinylic H |

| 5.74 | d | J = 17.5 Hz | Vinylic H |

| 5.38 | d | J = 11.1 Hz | Vinylic H |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, the carbon atom attached to the bromine atom is observed at a characteristic chemical shift. The aromatic carbons, vinyl carbons, and the methoxy carbon all appear in their expected regions of the spectrum. Some literature provides ¹³C NMR data for structurally similar compounds, which can be used for comparative analysis. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~155 | C-OMe |

| ~135 | C-Br |

| ~130-110 | Aromatic & Vinylic Carbons |

Note: These are predicted values and can differ from experimental results.

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the vinyl and aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connections between the methoxy group, the vinyl group, and the aromatic ring, as well as the position of the bromine atom. beilstein-journals.orgbeilstein-journals.org

Infrared (IR) and Raman Spectroscopic Studies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. scispace.com

The IR spectrum of this compound will display characteristic absorption bands. rsc.org Key expected vibrations include:

C-H stretching from the aromatic ring and vinyl group.

C=C stretching from the aromatic ring and vinyl group.

C-O stretching from the methoxy group.

C-Br stretching.

Out-of-plane bending (wagging) of the vinyl C-H bonds.

Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-Br bonds, which may show weak absorptions in the IR spectrum. acs.org The Raman spectrum of a related compound, Co₃S₄, shows distinct peaks that can be assigned to its vibrational modes. acs.org

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3100-3000 | Aromatic and Vinylic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (methoxy) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1630 | Vinylic C=C stretch |

| ~1250 | Aryl C-O stretch |

| ~1000-900 | Vinylic C-H out-of-plane bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. nih.gov The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units. docbrown.infodocbrown.info

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the bromine atom, the methoxy group, or parts of the vinyl group, leading to the formation of stable carbocations. The analysis of these fragment ions helps to piece together the structure of the original molecule. nist.gov

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion |

|---|---|

| 212/214 | [M]⁺ (Molecular ion) |

| 197/199 | [M - CH₃]⁺ |

| 181/183 | [M - OCH₃]⁺ |

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Methods for Purity Assessment and Separation

The purification and assessment of purity for this compound, as with many organic compounds, rely heavily on chromatographic techniques. These methods are essential for separating the target molecule from starting materials, byproducts, and other impurities generated during its synthesis. The primary chromatographic techniques employed include Thin-Layer Chromatography (TLC) for rapid analysis and reaction monitoring, as well as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for detailed purity analysis and preparative separation.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for the qualitative monitoring of reactions that synthesize or utilize this compound. It allows for a quick assessment of the reaction's progress by comparing the spots of the reaction mixture with those of the starting materials.

In typical applications, silica (B1680970) gel plates are used as the stationary phase. publish.csiro.aubeilstein-journals.org For instance, silica gel plates, such as those with a fluorescent indicator (e.g., F-254), are common. rsc.org Visualization of the separated spots is generally achieved by exposing the plate to ultraviolet (UV) light, often at wavelengths of 254 nm or 365 nm, where the aromatic nature of the compound allows it to be visible through fluorescence quenching. publish.csiro.aubeilstein-journals.org Stains like potassium permanganate (B83412) can also be used for visualization. beilstein-journals.org

The choice of eluent, or mobile phase, is critical for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). publish.csiro.aursc.org The ratio is adjusted to achieve an optimal retention factor (Rƒ) for the desired compound. For example, a structurally related compound, 1-(Benzyloxy)-4-bromo-2-methoxybenzene, is effectively separated using a 4:6 pentane/ethyl acetate solvent system, yielding an Rƒ value of approximately 0.25. For the purification of related vinylbenzene derivatives, solvent systems for column chromatography, which can be translated to TLC, often consist of gradients of ethyl acetate in hexanes, such as 10-25%. amazonaws.com

Table 1: Representative TLC Parameters for Analysis of Substituted Vinylbenzenes

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F-254 |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixtures (e.g., 90:10 to 75:25 v/v) |

| Visualization | UV Light (254 nm) |

| Typical Application | Reaction monitoring, qualitative purity check |

Gas Chromatography (GC)

Gas Chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and identify volatile impurities.

While specific GC methods for this compound are not extensively detailed in the literature, general methods for related aromatic compounds are applicable. A typical setup would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of column is crucial for separating isomers or closely related compounds.

GC-MS analysis of a similar compound, 1-Bromo-4-methoxy-2-methylbenzene, confirms the utility of this technique for structural verification and purity assessment of brominated anisole (B1667542) derivatives. nih.gov The mass spectrometer detector provides fragmentation patterns that can confirm the identity of the analyte and any co-eluting impurities.

Table 2: General GC Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Typical Specification |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Application | Quantitative purity assessment, impurity identification |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique used for both the analysis and preparative purification of this compound. Depending on the scale and purpose, either normal-phase or reverse-phase HPLC can be employed.

Normal-Phase HPLC: For preparative purification, normal-phase chromatography, often in the form of flash column chromatography, is widely used. beilstein-journals.orgrsc.org This method utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. publish.csiro.aursc.org The separation is based on the differential adsorption of the sample components onto the stationary phase.

Research involving the synthesis of various vinylbenzene derivatives frequently reports purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether. rsc.orgamazonaws.com For example, purification of a product from a reaction involving 1-bromo-4-vinylbenzene was achieved using a mobile phase of 10% ethyl acetate in hexanes. amazonaws.com This approach is directly applicable to the purification of this compound, effectively separating it from non-polar byproducts and more polar impurities.

Reverse-Phase HPLC: For analytical purity determination, reverse-phase HPLC is a common method. This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The analysis of a similar compound, 1-Bromo-4-ethylbenzene, has been demonstrated on a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method is suitable for creating scalable processes for isolating impurities and can be adapted for the analysis of this compound. Commercial suppliers often use HPLC to certify the purity of their products, indicating its reliability for quality control. bldpharm.combldpharm.com

Table 3: Exemplary HPLC Conditions for Analysis and Separation

| Parameter | Normal-Phase (Purification) | Reverse-Phase (Analysis) |

| Stationary Phase | Silica Gel | C18 or Newcrom R1 sielc.com |

| Mobile Phase | Hexanes/Ethyl Acetate gradient amazonaws.com | Acetonitrile/Water/Acid (e.g., H₃PO₄ or HCOOH) sielc.com |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

| Application | Preparative separation, purification | Purity assessment, quality control |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For 1-Bromo-2-methoxy-4-vinylbenzene, DFT calculations can elucidate its structural and electronic characteristics, as well as its spectroscopic signatures.

DFT calculations can be employed to determine the optimized molecular geometry of this compound, predicting key bond lengths, bond angles, and dihedral angles. In a related study on bromo-dimethoxybenzaldehydes, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory provided geometric parameters that were in good agreement with experimental X-ray diffraction data. scielo.br For this compound, the planarity of the benzene (B151609) ring and the vinyl group is a key feature, influencing the extent of π-conjugation. The methoxy (B1213986) group, due to steric hindrance with the adjacent bromine atom, may exhibit a slight out-of-plane rotation.

The electronic structure of substituted styrenes has been a subject of theoretical interest. Ab initio molecular orbital calculations on 4-substituted styrenes have shown that the substituent can significantly influence the charge density distribution across the molecule. researchgate.net In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique electronic environment. The methoxy group increases electron density in the ring through resonance, while the bromine atom withdraws electron density through its inductive effect. This push-pull electronic arrangement is expected to modulate the reactivity of both the aromatic ring and the vinyl group.

A molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, would visually represent the charge distribution. For this compound, the MEP map would likely show regions of negative potential (red) around the oxygen atom of the methoxy group and the bromine atom, indicating their nucleophilic character. The vinyl group and the aromatic protons would be associated with regions of positive potential (blue), highlighting their electrophilic character.

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental IR spectra. The calculated IR spectrum of bromobenzene, for example, shows characteristic peaks for C-H stretching, C-C ring stretching, and C-Br stretching. uwosh.edu For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands for the vinyl C=C stretch, the aromatic C-C stretches, the C-O stretch of the methoxy group, and the C-Br stretch. A comparison of the calculated and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and basis set limitations.

A representative table of expected vibrational frequencies for this compound based on DFT calculations of similar molecules is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Vinyl C-H Stretch | 3080-3010 |

| C=C Stretch (Vinyl) | 1640-1620 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Methoxy) | 1275-1200 |

| C-Br Stretch | 680-515 |

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (Illustrative)

The following table presents illustrative predicted ¹H NMR chemical shifts for this compound based on DFT calculations of analogous compounds. The user can sort the data by clicking on the column headers.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-vinyl (α) | 5.30 | dd |

| H-vinyl (β, cis) | 5.75 | d |

| H-vinyl (β, trans) | 6.70 | d |

| H-aromatic (3) | 7.30 | d |

| H-aromatic (5) | 7.05 | dd |

| H-aromatic (6) | 7.50 | d |

| H-methoxy | 3.90 | s |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the vinyl group and the electron-rich aromatic ring, particularly at the positions ortho and para to the methoxy group. The LUMO, on the other hand, would likely be distributed over the vinyl group and the aromatic ring, with significant contributions from the carbon atoms bonded to the bromine and vinyl substituents. The presence of the electron-donating methoxy group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

A DFT study on the [3+2] cycloaddition reactions of substituted vinylbenzenes demonstrated the importance of FMO analysis in predicting reactivity and regioselectivity. researchgate.net A similar analysis for this compound would be invaluable for predicting its behavior in various chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. While no specific MD simulations for this compound in solution are reported, MD simulations have been used to investigate the behavior of similar molecules in more complex environments. For example, MD simulations were employed to study the interaction of methoxy-substituted phenylbenzoic acids within the active site of a cytochrome P450 enzyme. researchgate.net

An MD simulation of this compound in a solvent box (e.g., water or an organic solvent) would reveal information about its conformational flexibility, such as the rotation of the vinyl and methoxy groups, and its interactions with the surrounding solvent molecules. Such simulations could also be used to calculate properties like the diffusion coefficient and radial distribution functions, providing a more complete picture of its behavior in the condensed phase.

Reaction Mechanism Studies via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway.

A computational study on the [3+2] cycloaddition reaction of 1-trifluoromethyl-4-vinyl-benzene with benzonitrile (B105546) oxide, using DFT, successfully elucidated the reaction mechanism and regioselectivity. researchgate.net The study found that the reaction proceeds through a one-step, two-stage mechanism. A similar computational approach could be applied to study the reactivity of this compound in various reactions, such as electrophilic additions to the vinyl group or nucleophilic aromatic substitution. For instance, modeling the Heck reaction of this compound would provide insights into the oxidative addition, migratory insertion, and reductive elimination steps, helping to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding biological activity endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used for predicting biological activity, QSAR models can also be developed for physicochemical properties. For a series of substituted vinylbenzenes, including this compound, a QSAR model could be developed to predict properties such as lipophilicity (log P), molar refractivity, or boiling point.

The development of a QSAR model involves several steps:

Data Set Selection: A diverse set of substituted vinylbenzenes with experimentally determined values for the property of interest would be compiled.

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and topological parameters, would be calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the property.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR study for predicting the log P of substituted vinylbenzenes might include descriptors such as the Hammett constants of the substituents, molar refractivity, and the energy of the HOMO. The resulting QSAR equation would allow for the prediction of the log P for new, unsynthesized vinylbenzene derivatives.

Conformational Analysis and Energy Landscape Studies

Following extensive searches of scientific literature and computational chemistry databases, it has been determined that there are no publicly available research findings detailing the conformational analysis or the complete energy landscape of this compound. While computational studies are a common practice for characterizing the three-dimensional structures and energetic properties of molecules, specific investigations into the rotational isomers (conformers) and their relative stabilities for this particular compound have not been published in the accessible scientific literature.

Therefore, the creation of detailed data tables and a summary of research findings on the potential energy surface, dihedral angles, and relative energies of different conformers for this compound is not possible at this time. Such an analysis would require dedicated quantum chemical calculations, which have not been reported for this molecule.

Structural Modifications and Synthesis of Derivatives

Modification of the Vinyl Moiety

The vinyl group is a site of high electron density, making it susceptible to a range of addition reactions. These transformations allow for the saturation of the double bond and the introduction of new functional groups.

The carbon-carbon double bond of the vinyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. The result is the conversion of the vinyl group to an ethyl group, yielding 1-Bromo-4-ethyl-2-methoxybenzene. Various catalytic systems are effective for the hydrogenation of styrene (B11656) derivatives. nii.ac.jpacs.orgnih.govlabpartnering.org

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Wilkinson's catalyst (RhCl(PPh₃)₃). More recently, catalysts based on more abundant base metals like manganese and cobalt have been developed for this purpose. nii.ac.jplabpartnering.org The reaction is typically carried out in solvents such as ethanol, ethyl acetate (B1210297), or tetrahydrofuran (B95107) (THF) under a pressurized atmosphere of hydrogen. nii.ac.jp

Table 1: Exemplary Catalytic Systems for Styrene Hydrogenation

| Catalyst System | Base | Solvent | Temperature (°C) | H₂ Pressure (bar) | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Mn-picolylphosphine / KOtBu | KOtBu | Benzene (B151609) | 100 | 30 | High | nii.ac.jp |

| Pyridine(diimine)cobalt | - | - | Room Temp | - | High | acs.org |

| Thiolate-capped Pd Nanoparticles | - | - | 25 | 1 | >99% | nih.gov |

Conversely, the vinyl group can undergo electrophilic addition with halogens. For instance, the reaction with bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) at room temperature results in the addition of two bromine atoms across the double bond. This reaction proceeds via a cyclic bromonium ion intermediate, leading to the formation of 1-Bromo-4-(1,2-dibromoethyl)-2-methoxybenzene. sci-hub.se This transformation is highly efficient and provides a route to vicinal dihalides.

The vinyl double bond is readily converted into an epoxide, a three-membered ring containing an oxygen atom. A widely used method for this transformation is the Prilezhaev reaction, which employs a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.combris.ac.uk Treating 1-Bromo-2-methoxy-4-vinylbenzene with m-CPBA in an aprotic solvent like dichloromethane (CH₂Cl₂) yields 2-(3-Bromo-4-methoxyphenyl)oxirane. rsc.org The reaction is stereospecific, with the oxygen atom adding to one face of the double bond. masterorganicchemistry.com

The vinyl group can also be converted into a vicinal diol (a 1,2-diol) through hydroxylation reactions. There are two main stereochemical outcomes for this transformation:

Syn-dihydroxylation: This results in the addition of two hydroxyl groups to the same face of the double bond. Standard reagents for this include osmium tetroxide (OsO₄) used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄).

Anti-dihydroxylation: This adds the hydroxyl groups to opposite faces. This is typically achieved in a two-step process: initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide.

These methods convert this compound into 1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diol. Biocatalytic methods using recombinant E. coli expressing monooxygenase and epoxide hydrolase enzymes have also been developed for the enantioselective dihydroxylation of substituted styrenes. acs.org

Derivatization of the Aromatic Ring

The aromatic ring of this compound can be functionalized through electrophilic substitution or by leveraging the bromo-substituent in cross-coupling reactions.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the bromo group (-Br), and the vinyl group (-CH=CH₂).

-OCH₃ group: Strongly activating and ortho-, para-directing.

-Br group: Deactivating but ortho-, para-directing.

-CH=CH₂ group: Weakly activating and ortho-, para-directing.

The powerful activating and directing effect of the methoxy group is dominant. It directs incoming electrophiles to the positions ortho and para to it. The para position is occupied by the vinyl group. Of the two ortho positions, one is occupied by the bromine atom (C1) and the other is free (C3). Therefore, electrophilic substitution is strongly favored at the C5 position (ortho to the vinyl group and meta to the methoxy and bromo groups) and the C3 position (ortho to the methoxy group). Due to the strong directing effect of the methoxy group, substitution at C3 is a likely outcome.

A typical EAS reaction is nitration. Treatment of this compound with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield primarily 1-Bromo-2-methoxy-5-nitro-4-vinylbenzene . researchgate.net Similarly, Friedel-Crafts acylation with an acyl chloride (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group, likely at the same position.

The carbon-bromine bond on the aromatic ring serves as a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This allows for the connection of the aryl core to a wide variety of other organic fragments.

The Suzuki-Miyaura coupling is a prominent example, reacting an organohalide with a boronic acid or boronic ester. wikipedia.orglibretexts.org Reacting this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a palladium catalyst and a base, leads to the formation of a biaryl structure. organic-chemistry.orgnih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | libretexts.org |

Another powerful tool is the Heck reaction , which couples an aryl halide with an alkene. uib.no For instance, this compound can be reacted with an alkene like methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine) to form a substituted stilbene (B7821643) derivative, specifically methyl (E)-3-(3-methoxy-4-vinylphenyl)acrylate.

Transformations of the Methoxy Group